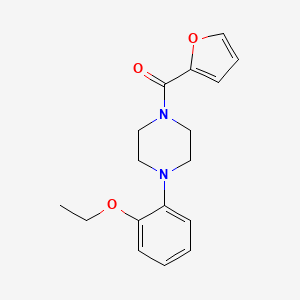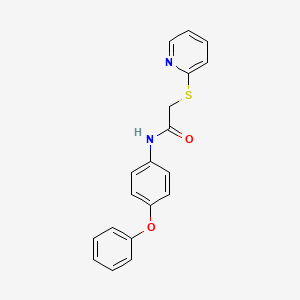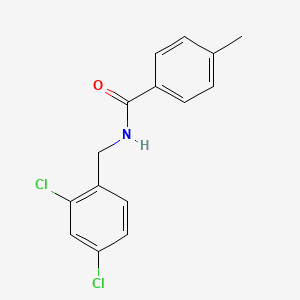![molecular formula C16H20N4O3 B5811064 ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate](/img/structure/B5811064.png)
ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate, also known as EPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPPB is a pyrazole-based inhibitor that targets the protein kinase R (PKR), which plays a crucial role in the regulation of cellular processes such as apoptosis, inflammation, and viral infection.
Wirkmechanismus
The mechanism of action of ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate involves its inhibition of PKR, which is a protein kinase that plays a crucial role in the regulation of cellular processes such as apoptosis, inflammation, and viral infection. PKR is activated by double-stranded RNA, which is produced during viral infection or cellular stress. Once activated, PKR phosphorylates eukaryotic initiation factor 2 alpha (eIF2α), which leads to the inhibition of protein synthesis and the induction of apoptosis. ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate inhibits PKR by binding to its kinase domain and preventing its activation.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate are primarily related to its inhibition of PKR. By inhibiting PKR, ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate can prevent the induction of apoptosis and the production of pro-inflammatory cytokines. Additionally, ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate can inhibit the replication of several viruses by preventing the activation of PKR, which is necessary for viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate in lab experiments is its specificity for PKR. Unlike other inhibitors that may target multiple kinases, ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate specifically targets PKR, which allows for more precise experiments. Additionally, ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate has been shown to be effective at low concentrations, which reduces the risk of toxicity. However, one of the limitations of using ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate is its limited solubility in water, which may require the use of organic solvents.
Zukünftige Richtungen
There are several future directions for the study of ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate. One potential direction is the development of ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate analogs that may have improved solubility and potency. Additionally, further studies are needed to determine the efficacy of ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate in animal models of viral infection and cancer. Finally, the potential use of ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate in combination therapy with other drugs should be explored, as it may enhance its therapeutic effects.
Synthesemethoden
The synthesis of ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate involves a series of chemical reactions that lead to the formation of the final product. The starting material is 4-aminobenzoic acid, which is reacted with ethyl chloroformate to yield ethyl 4-aminobenzoate. The resulting compound is then reacted with 3-aminomethyl-1-ethylpyrazole and triethylamine to form ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate, which is ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate has been extensively studied in scientific research due to its potential applications in various fields. One of the primary applications of ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate is in the field of virology, where it has been shown to inhibit the replication of several viruses, including influenza A virus, hepatitis C virus, and dengue virus. ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate has been studied for its anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
ethyl 4-[(1-ethylpyrazol-3-yl)methylcarbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-3-20-10-9-14(19-20)11-17-16(22)18-13-7-5-12(6-8-13)15(21)23-4-2/h5-10H,3-4,11H2,1-2H3,(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYZYHINIFZYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CNC(=O)NC2=CC=C(C=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-biphenylcarboxamide](/img/structure/B5810981.png)
![2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5810988.png)
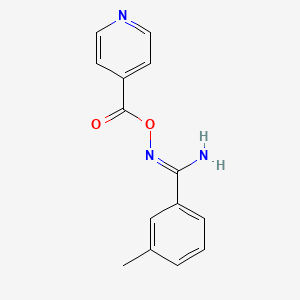

![N-(4-{[1-methyl-3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5811005.png)
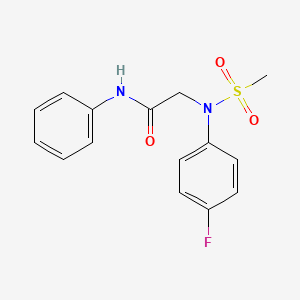
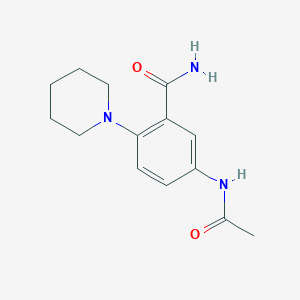
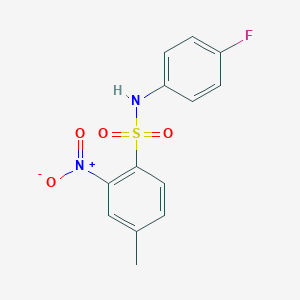
![N-[3-(acetylamino)phenyl]isonicotinamide](/img/structure/B5811030.png)
![2-methoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5811031.png)
